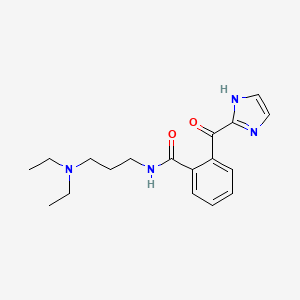![molecular formula C6H4BF4NO2 B12933751 [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/no-structure.png)
[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid: is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a fluorine atom at the 5th position and a trifluoromethyl group at the 6th position of the pyridine ring, along with a boronic acid group at the 3rd position. The unique structural features of this compound make it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid typically involves the introduction of the boronic acid group onto a pre-fluorinated pyridine ring. One common method is the borylation of 5-fluoro-6-(trifluoromethyl)pyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed from oxidation reactions.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
科学的研究の応用
Chemistry: [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid is widely used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science .
Biology and Medicine: In biological research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor ligands. Its unique structural features allow for the design of molecules with high specificity and potency.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its ability to introduce fluorine atoms into organic molecules enhances the stability and bioavailability of the resulting compounds .
類似化合物との比較
Similar Compounds:
3-Pyridinylboronic Acid: Lacks the fluorine and trifluoromethyl groups, making it less reactive in certain reactions.
6-Fluoro-3-pyridinylboronic Acid: Contains a single fluorine atom, offering different reactivity and selectivity compared to [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid.
Trifluoromethylpyridine: Lacks the boronic acid group, limiting its use in Suzuki-Miyaura coupling but still valuable in other synthetic applications.
Uniqueness: The combination of a boronic acid group with both fluorine and trifluoromethyl substituents makes this compound a highly versatile and reactive compound. Its unique structural features allow for a wide range of chemical transformations and applications in various fields of research and industry.
特性
分子式 |
C6H4BF4NO2 |
|---|---|
分子量 |
208.91 g/mol |
IUPAC名 |
[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H4BF4NO2/c8-4-1-3(7(13)14)2-12-5(4)6(9,10)11/h1-2,13-14H |
InChIキー |
FIJNSXOMCNJYRC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)C(F)(F)F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


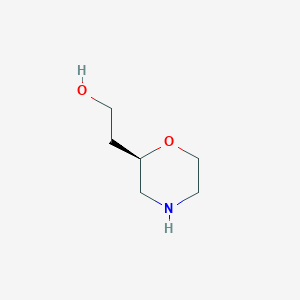
![(1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B12933691.png)
![1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride](/img/structure/B12933700.png)
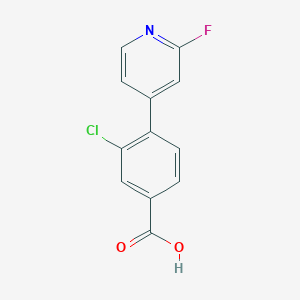
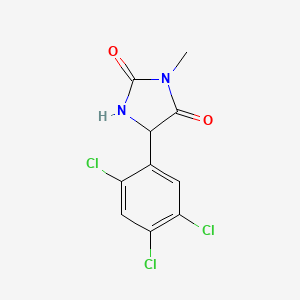
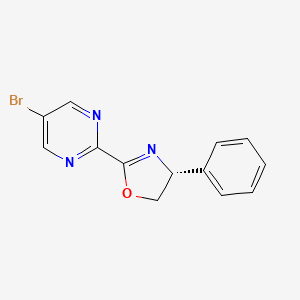

![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
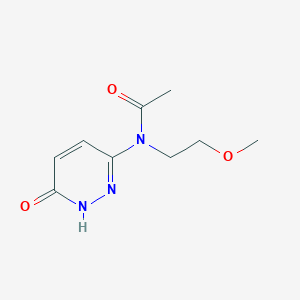
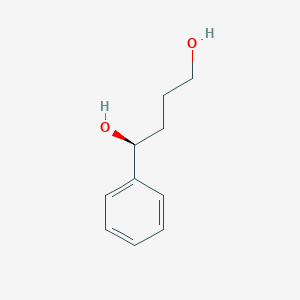
![(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12933753.png)
